molecular formula C9H16F2N2O2S B2420384 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine CAS No. 2097867-06-4

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine

Cat. No.: B2420384
CAS No.: 2097867-06-4
M. Wt: 254.3
InChI Key: JQLGOXDLWARKBS-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a piperidine ring substituted with difluoro and pyrrolidin-1-ylsulfonyl groups, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the difluoro and pyrrolidin-1-ylsulfonyl groups. One common approach is to start with a suitable piperidine precursor and introduce the difluoro substituents through halogenation reactions. The pyrrolidin-1-ylsulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonylating agents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a thiol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typical conditions include controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The difluoro and pyrrolidin-1-ylsulfonyl groups contribute to its binding affinity and selectivity towards certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • 4-Fluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine
  • 4,4-Dichloro-1-(pyrrolidin-1-ylsulfonyl)piperidine
  • 4,4-Difluoro-1-(morpholin-1-ylsulfonyl)piperidine

Uniqueness

What sets 4,4-Difluoro-1-(pyrrolidin-1-ylsulfonyl)piperidine apart from similar compounds is the presence of both difluoro and pyrrolidin-1-ylsulfonyl groups, which confer unique chemical and biological properties. These groups enhance its stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4,4-difluoro-1-pyrrolidin-1-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2S/c10-9(11)3-7-13(8-4-9)16(14,15)12-5-1-2-6-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLGOXDLWARKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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